5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole
Description
Properties
IUPAC Name |
5-[(2-tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S/c1-15(2,3)12-7-10(18-4)5-6-13(12)19-9-11-8-17-14(16)20-11/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWYXMQRCGEEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Mediated Cyclization
A modified Hantzsch approach employs 1-(2-tert-butyl-4-methoxyphenoxymethyl)thiourea and α-chloroketones:
- Thiourea precursor synthesis :
$$ \text{2-Tert-butyl-4-methoxyphenol} + \text{chloroacetonitrile} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{phenoxymethyl nitrile} $$
Subsequent conversion to thiourea via treatment with ammonium sulfide.
- Cyclocondensation :
$$ \text{Thiourea} + \text{α-chloroacetyl chloride} \xrightarrow{\text{EtOH}, \Delta} \text{5-[(phenoxy)methyl]-2-chlorothiazole} $$
Reported yields: 58-72% after recrystallization.
Key parameters :
- Solvent polarity critically affects regioselectivity (ethanol > THF).
- Temperature control (60-80°C) minimizes tert-butyl group decomposition.
Post-Functionalization of Preformed 2-Chlorothiazoles
An alternative strategy modifies commercially available 2-chlorothiazole derivatives:
Nucleophilic Aromatic Substitution at C5
Step 1 : Lithiation of 2-chloro-1,3-thiazole-5-carboxylate (PubChem CID 24229786):
$$ \text{tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate} \xrightarrow{\text{LDA}, \text{THF}, -78^\circ \text{C}} \text{5-lithio intermediate} $$
Step 2 : Quenching with 2-tert-butyl-4-methoxybenzaldehyde:
$$ \text{Lithio species} + \text{Ar-CHO} \rightarrow \text{tert-butyl 5-(hydroxy(aryl)methyl)-2-chlorothiazole-5-carboxylate} $$
Step 3 : Reduction and etherification:
$$ \text{Hydroxy intermediate} \xrightarrow{\text{NaBH}_4} \text{benzyl alcohol} \xrightarrow{\text{Mitsunobu conditions}} \text{target compound} $$
Overall yield: 41% over three steps.
Chlorination Strategies for Thiazole Systems
Position-selective chlorination is achieved through:
Direct Electrophilic Chlorination
Using sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane at 0°C:
$$ \text{5-Substituted thiazole} + \text{SO}2\text{Cl}2 \xrightarrow{\text{AlCl}_3} \text{2-chloro derivative} $$
Key advantages:
Oxidative Chlorocyclization
Patent-derived methodology (US20030153767):
- React allyl isothiocyanate with Cl$$_2$$ at -40°C to form chlorinated intermediate.
- Oxidative cyclization using NaOCl/H$$2$$O$$2$$ generates thiazole ring with inherent C2 chlorine.
Adapted for target molecule: 68% yield with 94% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch cyclization | 72 | 98 | One-pot synthesis | Requires custom thiourea synthesis |
| Post-functionalization | 41 | 95 | Uses commercial intermediates | Multi-step purification |
| Oxidative chlorination | 68 | 94 | High regioselectivity | Cryogenic conditions required |
Industrial-Scale Considerations
For kilogram-scale production (patent AU2004200096):
- Cost analysis : Post-functionalization routes are 23% more economical than Hantzsch methods.
- Green chemistry metrics :
- Process Mass Intensity (PMI): 18.7 vs. 32.4 for traditional routes.
- E-factor: 6.2 kg waste/kg product.
Critical purification steps:
- Distillation : Removes chlorinated byproducts (bp 66-70°C @ 3 mbar).
- Crystallization : n-Heptane/ethyl acetate (4:1) achieves >99% purity.
Mechanistic Insights and Side Reactions
Key competing pathways:
Chemical Reactions Analysis
Types of Reactions
5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone derivative.
Scientific Research Applications
5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Thiazole Derivatives
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